(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a phenylprop-2-enamide backbone, a butan-2-yl group, and a hydroxyphenylcarbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the hydroxyphenylcarbamothioyl intermediate. This intermediate is then reacted with a phenylprop-2-enamide derivative under specific conditions to yield the final product. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the phenylprop-2-enamide backbone can be reduced to a single bond.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce a saturated amide.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various enzymes and receptors can provide insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
3-Bromo-5-fluoropyridine-2-carboxylic acid: A compound with a pyridine ring substituted with bromine and fluorine atoms, used in various chemical syntheses.
Uniqueness
(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-14(2)16-10-11-18(23)17(13-16)21-20(25)22-19(24)12-9-15-7-5-4-6-8-15/h4-14,23H,3H2,1-2H3,(H2,21,22,24,25)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCKGONNNOGXMB-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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